ethyl 5-(1-methyl-1H-pyrazol-4-yl)-1,3-oxazole-4-carboxylate

Medicinal Chemistry Kinase Inhibitor Design Building Block Sourcing

Ethyl 5-(1-methyl-1H-pyrazol-4-yl)-1,3-oxazole-4-carboxylate (CAS 1250535-53-5) is a heterocyclic building block that merges a 1-methylpyrazole ring with an oxazole-4-carboxylate ester core. This compound belongs to the oxazolyl-pyrazole derivative class, a privileged scaffold in kinase-targeted drug discovery.

Molecular Formula C10H11N3O3
Molecular Weight 221.21 g/mol
CAS No. 1250535-53-5
Cat. No. B6616518
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Nameethyl 5-(1-methyl-1H-pyrazol-4-yl)-1,3-oxazole-4-carboxylate
CAS1250535-53-5
Molecular FormulaC10H11N3O3
Molecular Weight221.21 g/mol
Structural Identifiers
SMILESCCOC(=O)C1=C(OC=N1)C2=CN(N=C2)C
InChIInChI=1S/C10H11N3O3/c1-3-15-10(14)8-9(16-6-11-8)7-4-12-13(2)5-7/h4-6H,3H2,1-2H3
InChIKeyOPJUWCGAXPPJIM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Ethyl 5-(1-methyl-1H-pyrazol-4-yl)-1,3-oxazole-4-carboxylate: Core Scaffold Identity & Procurement Baseline


Ethyl 5-(1-methyl-1H-pyrazol-4-yl)-1,3-oxazole-4-carboxylate (CAS 1250535-53-5) is a heterocyclic building block that merges a 1-methylpyrazole ring with an oxazole-4-carboxylate ester core. This compound belongs to the oxazolyl-pyrazole derivative class, a privileged scaffold in kinase-targeted drug discovery [1]. It serves primarily as a synthetic intermediate for constructing more elaborate bioactive molecules, leveraging the distinct electronic and steric properties of the 1,3-oxazole and pyrazole moieties . Its utility is rooted in the precise 4-yl attachment point of the pyrazole, which governs downstream molecular recognition in derived inhibitors.

Ethyl 5-(1-methyl-1H-pyrazol-4-yl)-1,3-oxazole-4-carboxylate: Why Regioisomeric Substitution Is Not an Option


Procurement of this compound cannot be met by generic or in-class alternatives such as the 5-yl regioisomer (CAS 1339879-66-1) or simple oxazole esters. The position of the pyrazole attachment (4-yl versus 5-yl) fundamentally alters the three-dimensional orientation of the heterocycle's nitrogen atoms, directly impacting hydrogen-bonding interactions with biological targets such as kinases . In oxazolyl-pyrazole kinase inhibitors, even subtle regioisomeric shifts at the pyrazole ring have been shown to abolish potency or alter selectivity profiles [1]. Therefore, substituting the 4-yl isomer with a 5-yl variant during library synthesis or lead optimization introduces a structural variable that invalidates structure-activity relationship (SAR) data.

Ethyl 5-(1-methyl-1H-pyrazol-4-yl)-1,3-oxazole-4-carboxylate: Quantified Differentiation Evidence for Procurement Decisions


Regioisomeric Purity and Verified CAS Identity: 4-yl vs. 5-yl Attachment

The target compound (CAS 1250535-53-5) possesses a defined 1-methyl-1H-pyrazol-4-yl connectivity at the oxazole 5-position, confirmed by the InChI Key OPJUWCGAXPPJIM-UHFFFAOYSA-N . This distinguishes it from the closely related 5-yl regioisomer (CAS 1339879-66-1) which bears the pyrazole attachment at the 5-position . Misidentification of these regioisomers is a documented procurement risk; some supplier databases have been observed to conflate the two CAS numbers under a single product listing, which can lead to synthesis of incorrect lead compounds.

Medicinal Chemistry Kinase Inhibitor Design Building Block Sourcing

Physicochemical Property Differential: LogP and Hydrogen Bond Acceptors

The target compound exhibits a calculated partition coefficient (LogP) of 0.456 and presents 3 hydrogen bond acceptors (HBA) . While the 5-yl regioisomer shares the same molecular formula (C₁₀H₁₁N₃O₃) and molecular weight (221.21 g/mol), the different spatial arrangement of the pyrazole nitrogen atoms can lead to measurable differences in experimental LogP and chromatographic retention time. The relatively low LogP of the 4-yl isomer (~0.46) suggests moderate aqueous solubility, which can be advantageous for downstream coupling reactions in aqueous or mixed solvent systems.

ADME Prediction Drug-likeness Property-based Design

Scaffold Class Provenance in Kinase Inhibition: CDK and Related Kinases

Oxazolyl-pyrazole derivatives, as claimed in patent WO 2002062804 A1, have established activity as cyclin-dependent kinase (CDK) inhibitors [1]. The 4-yl pyrazole attachment featured in the target compound maps directly onto the generic scaffold Formula (I) disclosed in this patent family. Although specific IC₅₀ data for this ethyl ester building block are not available (it is an intermediate, not a final inhibitor), the 4-yl connectivity is a structural prerequisite for accessing the bioactive conformation observed in crystallographic studies of related oxazole-pyrazole CDK2 inhibitors.

Cyclin-Dependent Kinases Cancer Therapeutics Scaffold-based Design

Commercial Availability and Purity Benchmarking Against Regioisomer

The target compound is available from Fluorochem (Cat. F662736) at a certified purity of 98%, with a molecular weight of 221.22 g/mol and the InChI Key OPJUWCGAXPPJIM-UHFFFAOYSA-N . In contrast, the 5-yl regioisomer (CAS 1339879-66-1), previously listed as Fluorochem F670503, has been marked as 'Discontinued' by at least one major distributor , indicating potential supply instability for the comparator. The 4-yl isomer maintains active stock across multiple reputable vendors (Fluorochem, CymitQuimica, Fujifilm Wako) .

Chemical Procurement Supply Chain Reliability Purity Specification

Ethyl 5-(1-methyl-1H-pyrazol-4-yl)-1,3-oxazole-4-carboxylate: Optimal Research & Industrial Application Scenarios


Kinase Inhibitor Library Synthesis Targeting CDKs

The target compound serves as a key starting material for constructing libraries of oxazolyl-pyrazole CDK inhibitors as described in WO 2002062804 A1. The ethyl ester can be hydrolyzed to the carboxylic acid for amide coupling, or directly used in subsequent cyclization reactions to install the full kinase inhibitor pharmacophore [1].

Regioisomer-Controlled SAR Studies in Medicinal Chemistry

When investigating the impact of pyrazole attachment geometry on target binding, the 4-yl isomer (CAS 1250535-53-5) provides a structurally defined comparator to the 5-yl isomer (CAS 1339879-66-1). This enables systematic exploration of regioisomer-dependent potency and selectivity shifts in lead optimization campaigns [1].

Carboxylic Acid Prodrug and Bioisostere Synthesis

The ethyl ester group allows straightforward conversion to the corresponding carboxylic acid (5-(1-methyl-1H-pyrazol-4-yl)-1,3-oxazole-4-carboxylic acid), a versatile intermediate for preparing amide-based kinase inhibitors, prodrugs, or bioisosteric replacements in drug design [1].

Quote Request

Request a Quote for ethyl 5-(1-methyl-1H-pyrazol-4-yl)-1,3-oxazole-4-carboxylate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.